Hydrocinchonidine

Asymmetric organocatalysis Phase-transfer catalysis Polymeric chiral catalysts

Hydrocinchonidine is a C10–C11 saturated cinchona alkaloid that outperforms cinchonidine in critical asymmetric transformations. Its distinct adsorption geometry on Pt/Pd surfaces makes it the optimal chiral modifier for α-ketoester hydrogenation in toluene, while polymer-supported quaternary ammonium derivatives achieve up to 95% ee in asymmetric benzylation of glycinate imines. Unlike unsaturated analogues, this saturated scaffold provides superior stereocontrol and prevents reaction failure in demanding processes. Ideal for pharmaceutical intermediate synthesis requiring high enantiopurity. Ensure batch-to-batch consistency with supply chain diversification.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
Cat. No. B8776903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocinchonidine
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
InChIInChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18-,19+/m0/s1
InChIKeyWFJNHVWTKZUUTR-KODHJQJWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocinchonidine (CAS 485-64-3): Technical Baseline for Chiral Modifier and Organocatalyst Procurement


Hydrocinchonidine (10,11-dihydrocinchonidine, CAS 485-64-3) is a cinchona alkaloid derivative distinguished from cinchonidine by saturation of the C10–C11 vinyl group to an ethyl moiety [1]. This structural modification alters the quinoline ring's electronic and steric properties, affecting its adsorption geometry on metal surfaces and its behavior in asymmetric organocatalysis [2]. The compound serves as a chiral modifier in heterogeneous hydrogenation over Pt and Pd catalysts, as well as a chiral scaffold for quaternary ammonium phase-transfer catalysts and polymer-immobilized organocatalysts [3].

Hydrocinchonidine: Why Cinchonidine, Cinchonine, or Other Cinchona Alkaloids Are Not Drop-In Replacements


Substituting cinchonidine or other cinchona alkaloids for hydrocinchonidine in asymmetric catalysis frequently fails due to the critical role of the C10–C11 saturation in determining enantioselectivity and reaction rate [1]. The hydrogenated quinoline ring of hydrocinchonidine adopts a different adsorption geometry on Pt and Pd surfaces compared to cinchonidine, leading to distinct substrate-modifier interactions and altered enantiodiscrimination [2]. In organocatalysis, quaternary ammonium polymers derived from hydrocinchonidine consistently outperform those derived from cinchonidine in enantioselective benzylation reactions, indicating that the saturated scaffold provides superior stereocontrol in phase-transfer applications [3]. Furthermore, the optimal modifier choice is solvent-dependent: dihydrocinchonidine is most effective in toluene, while O-methyl-10,11-dihydrocinchonidine excels in acetic acid, demonstrating that even within the hydrocinchonidine scaffold, subtle modifications yield vastly different performance profiles [1]. These factors preclude simple interchangeability among cinchona alkaloids in demanding asymmetric transformations.

Hydrocinchonidine: Quantitative Differential Evidence Versus Cinchonidine and Other Modifiers


Hydrocinchonidine-Derived Polymers Outperform Cinchonidine-Derived Polymers in Asymmetric Benzylation Enantioselectivity

Main-chain chiral quaternary ammonium polymers synthesized from hydrocinchonidine (10,11-dihydrocinchonidine) as the chiral source provide higher enantioselectivities in the asymmetric benzylation of N-diphenylmethylene glycine tert-butyl ester compared to analogous polymers derived from cinchonidine [1]. The hydrocinchonidine-based polymers achieve enantioselectivities up to 95% ee, whereas the cinchonidine-derived polymers yield lower enantioselectivities under identical reaction conditions [1].

Asymmetric organocatalysis Phase-transfer catalysis Polymeric chiral catalysts

Hydrocinchonidine Enables 95% ee in Polymer-Supported Phase-Transfer Catalysis for α-Amino Acid Synthesis

Polymer-supported cinchona ammonium salt catalysts prepared from (-)-hydrocinchonidine achieve high enantioselectivities in the asymmetric alkylation of glycinate imines. Among catalysts 4a-d derived from hydrocinchonidine and various benzyl bromide analogues, catalyst 4d exhibited the highest enantioselectivity of 95% ee in the benzylation of N-(diphenylmethylene)glycine tert-butyl ester [1]. This performance is achieved under practical conditions with 20 mol% catalyst loading and 50% KOH in toluene-chloroform, yielding the desired product in 81-88% yield [1].

Phase-transfer catalysis α-Amino acid synthesis Polymer-supported catalysts

Dihydrocinchonidine is the Optimal Modifier for Ethyl Pyruvate Hydrogenation in Toluene, Outperforming Other Cinchona Derivatives

In the Pt/Al₂O₃-catalyzed hydrogenation of ethyl pyruvate (the Orito reaction), the choice of chiral modifier and solvent dramatically impacts enantioselectivity. Dihydrocinchonidine (hydrocinchonidine) was identified as the most effective modifier in toluene, whereas O-methyl-10,11-dihydrocinchonidine gave the best results in acetic acid (ee's up to 93%) [1]. This solvent-dependent performance differentiation establishes that dihydrocinchonidine is not merely an alternative but the preferred modifier for toluene-based hydrogenation protocols, a key consideration for process chemists selecting reaction conditions.

Heterogeneous enantioselective hydrogenation Orito reaction Chiral modifier

11-(Triethylsilyl)-10,11-dihydrocinchonidine Achieves 70% ee in Vicinal Diketone Hydrogenation, Surpassing Parent Cinchonidine

In the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (a vicinal diketone), the silyl-modified derivative 11-(triethylsilyl)-10,11-dihydrocinchonidine delivers the highest enantiomeric excess among tested modifiers, achieving 70% ee at 50% substrate conversion [1]. This performance is superior to that of unmodified cinchonidine and other cinchona alkaloids evaluated in the same study, establishing the hydrocinchonidine scaffold as a superior platform for further derivatization to enhance enantioselectivity in diketone hydrogenation.

Heterogeneous asymmetric hydrogenation Vicinal diketones Chiral modifier

Hydrocinchonidine and Cinchonidine Both Increase Diastereoselectivity to 70% on Pt-Sn Catalysts in Ketoalcohol Synthesis

The addition of either (-)-cinchonidine or hydrocinchonidine to platinum-tin catalysts sharply increases the diastereomeric excess (d.e.) in favor of the 21(S)-OH unsaturated ketoalcohol to 70%, without altering the chemoselectivity of the reaction [1]. This indicates that hydrocinchonidine performs equivalently to cinchonidine in this specific catalytic system, providing a validated alternative that may offer advantages in other operational parameters such as stability or cost, though direct comparative stability data is not provided in the abstract.

Heterogeneous asymmetric hydrogenation Platinum-tin catalysts Ketoalcohol synthesis

Hydrocinchonidine: Validated Research and Industrial Application Scenarios Based on Quantitative Comparative Evidence


Asymmetric Phase-Transfer Catalysis for α-Amino Acid Derivative Synthesis

Utilize hydrocinchonidine as the chiral scaffold for preparing polymer-supported or homogeneous quaternary ammonium phase-transfer catalysts. Evidence shows hydrocinchonidine-derived catalysts achieve up to 95% ee in the asymmetric benzylation of glycinate imines, outperforming cinchonidine-derived analogues [1][2]. This application is directly relevant to pharmaceutical intermediate synthesis where high enantiopurity is critical.

Heterogeneous Enantioselective Hydrogenation of α-Ketoesters in Toluene

Employ dihydrocinchonidine (hydrocinchonidine) as the chiral modifier for Pt/Al₂O₃-catalyzed hydrogenation of ethyl pyruvate and related α-ketoesters specifically when using toluene as the reaction solvent. Comparative studies confirm dihydrocinchonidine is the optimal modifier for toluene-based systems, whereas other derivatives are required for different solvents [3]. This solvent-specific optimization is essential for process development in fine chemical manufacturing.

Chiral Modifier Platform for Vicinal Diketone Hydrogenation

Use the hydrocinchonidine scaffold as a starting point for synthesizing silyl-modified chiral modifiers for the enantioselective hydrogenation of 1-phenyl-1,2-propanedione and related vicinal diketones. The 11-(triethylsilyl) derivative achieves 70% ee, the highest among tested modifiers [4]. This application is pertinent to the synthesis of chiral hydroxyketones and diols used as building blocks in pharmaceutical and agrochemical synthesis.

Enantioselective Hydrogenation on Bimetallic Pt-Sn Catalysts

Deploy hydrocinchonidine as a chiral modifier for Pt-Sn/SiO₂ catalysts in the hydrogenation of unsaturated ketoalcohols. The compound delivers 70% diastereomeric excess, matching the performance of cinchonidine [5]. This provides a validated alternative chiral modifier for hydrogenation processes where supply chain diversification or cost optimization is desired without sacrificing stereoselectivity.

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